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Compound of Interest

Compound Name: Cy3.5

Cat. No.: B15553570 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cyanine3.5 (Cy3.5) as a

donor fluorophore in Förster Resonance Energy Transfer (FRET) experiments. This document

covers the essential photophysical properties of Cy3.5, suitable acceptor partners, detailed

protocols for single-molecule FRET (smFRET) and ensemble FRET, and data analysis

workflows.

Introduction to Cy3.5 in FRET
Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique for

measuring nanometer-scale distances in biomolecules. It relies on the non-radiative transfer of

energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of

this transfer is exquisitely sensitive to the distance between the donor and acceptor, making

FRET a "molecular ruler."

Cy3.5 is an orange-red fluorescent dye that serves as an excellent FRET donor for several

reasons:

Bright Fluorescence: It exhibits a high molar extinction coefficient and a good quantum yield,

providing strong signals.

Photostability: Cy3.5 offers good resistance to photobleaching, enabling longer observation

times, which is particularly crucial for single-molecule studies.
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Spectral Positioning: Its emission spectrum, peaking around 596 nm, has excellent overlap

with the excitation spectra of several common red and far-red acceptor dyes like Cy5, Alexa

Fluor 647, and Cy5.5.

These characteristics make Cy3.5 a versatile tool for investigating a wide range of biological

phenomena, including protein-protein interactions, protein conformational changes, and the

structural dynamics of nucleic acids.

Photophysical Properties and FRET Pair Selection
A successful FRET experiment begins with the careful selection of a donor-acceptor pair. The

tables below summarize the key quantitative data for Cy3.5 and its suitable FRET partners.

Table 1: Photophysical Properties of Cy3.5 Donor and
Suitable Acceptors

Property Cy3.5 (Donor) Cy5.5 (Acceptor)
Alexa Fluor 647
(Acceptor)

Excitation Maximum

(λex)
~581 nm[1] ~675 nm[2] ~650 nm[3][4]

Emission Maximum

(λem)
~596 nm[1] ~694 nm[2] ~665 nm[4][5]

Molar Extinction

Coeff. (ε)
~150,000 cm⁻¹M⁻¹[6] ~250,000 cm⁻¹M⁻¹ ~239,000 cm⁻¹M⁻¹[4]

Quantum Yield (Φ)

0.15 - 0.35

(environment

dependent)[2][7]

~0.28[2] ~0.33[4]

Fluorescence Lifetime

(τ)
~0.5 ns[8] ~1.0 ns ~1.0 ns

Table 2: Characteristics of Cy3.5 FRET Pairs
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FRET Pair Förster Radius (R₀)¹ Typical Applications

Cy3.5 / Cy5.5 ~50 - 60 Å (Estimated)

Single-molecule studies of

nucleic acids and

nucleosomes, high-contrast

applications.[9][10]

Cy3.5 / Alexa Fluor 647 ~50 - 60 Å (Estimated)

Protein-protein interactions,

conformational studies,

applications requiring high

photostability.

Cy3.5 / Cy5

~50 - 60 Å (Estimated, based

on Cy3/Cy5 R₀ of >50 Å)[11]

[12]

General FRET applications,

widely used in nucleic acid and

protein studies.[13][14]

¹Note on Förster Radius (R₀): The Förster radius is the distance at which FRET efficiency is

50%. It is not a constant but is calculated based on the donor's quantum yield, the acceptor's

extinction coefficient, and the spectral overlap between the donor's emission and the acceptor's

absorption. The values provided are typical estimates for biomolecular studies. For precise

distance measurements, R₀ should be determined under the specific experimental conditions

used.

Experimental Protocols
Protocol 1: Amine-Reactive Labeling of Proteins with
Cy3.5
This protocol describes the labeling of a purified protein via primary amines (lysine residues

and the N-terminus) using Cy3.5 NHS ester.

Materials:

Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

Cy3.5 NHS Ester

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Size-exclusion chromatography column (e.g., Sephadex G-25)

Labeling Buffer: 100 mM sodium bicarbonate, pH 8.3

Procedure:

Protein Preparation: Dialyze the purified protein against 1X PBS, pH 7.4, to remove any

amine-containing contaminants. Adjust the protein concentration to 1-5 mg/mL in the

Labeling Buffer.

Dye Preparation: Immediately before use, dissolve the Cy3.5 NHS ester in a small amount of

anhydrous DMF or DMSO to create a 10 mM stock solution.

Labeling Reaction: While gently vortexing the protein solution, add a 5- to 10-fold molar

excess of the reactive dye stock solution. The optimal ratio may need to be determined

empirically.

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from

light.

Removal of Unconjugated Dye: Load the reaction mixture onto a pre-equilibrated size-

exclusion chromatography column (e.g., a spin column). Elute the labeled protein according

to the manufacturer's instructions. The faster-migrating colored band corresponds to the

labeled protein.

Determination of Labeling Efficiency:

Measure the absorbance of the purified conjugate at 280 nm (for protein) and 581 nm (for

Cy3.5).

Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the

absorbance of Cy3.5 at 280 nm (A₂₈₀,corr = A₂₈₀ - A₅₈₁ × CF₂₈₀, where CF₂₈₀ is the

correction factor, typically ~0.22 for Cy3.5).

Calculate the dye concentration using its molar extinction coefficient (ε₅₈₁ ≈ 150,000

cm⁻¹M⁻¹).
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The degree of labeling is the molar ratio of the dye to the protein.

Protocol 2: Single-Molecule FRET (smFRET) of Labeled
Nucleic Acids
This protocol is adapted from studies characterizing the Cy3.5-Cy5.5 pair for investigating

nucleic acid dynamics.[1][15] It utilizes Total Internal Reflection Fluorescence (TIRF)

microscopy to visualize individual molecules.

Materials:

DNA or RNA oligonucleotides with internal amino-modifiers for dye conjugation.

Cy3.5 and Cy5.5 NHS esters.

Biotinylated oligonucleotides for surface immobilization.

Streptavidin-coated microscope slides and coverslips.

TIRF Microscope with a 561 nm laser for Cy3.5 excitation and dual-view emission optics.

EMCCD camera.

Imaging Buffer: Trolox-based oxygen scavenging system to enhance photostability.

Procedure:

Oligonucleotide Labeling and Purification:

Label amino-modified oligonucleotides with Cy3.5-NHS and Cy5.5-NHS ester,

respectively, following a similar procedure to the protein labeling protocol.

Purify the labeled oligonucleotides using HPLC to ensure high purity.

Anneal the donor-labeled, acceptor-labeled, and biotinylated strands to form the desired

DNA/RNA construct.

Microscope Slide Preparation:
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Assemble a flow chamber using a streptavidin-coated slide and a coverslip.

Incubate the chamber with a dilute solution of the biotinylated FRET construct (typically

50-100 pM) for 5-10 minutes to allow surface immobilization.

Wash the chamber with imaging buffer to remove unbound molecules.

Data Acquisition:

Place the slide on the TIRF microscope stage.

Illuminate the sample with the 561 nm laser.

Record movies of the donor (Cy3.5) and acceptor (Cy5.5) fluorescence in their respective

channels using the dual-view optics and EMCCD camera. Acquire data for several

minutes or until most fluorophores have photobleached.[1]

Data Analysis:

Identify the positions of individual molecules that show both donor and acceptor signals.

Extract the fluorescence intensity time traces for the donor (I_D) and acceptor (I_A) for

each molecule.

Calculate the FRET efficiency (E) for each time point using the formula: E = I_A / (I_D +

I_A).

Generate FRET efficiency histograms from multiple molecules to reveal the conformational

states of the system.

Table 3: Example smFRET Data for Cy3.5-Cy5.5 Labeled
dsDNA
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dsDNA Construct
(D-A Separation)

Mean FRET
Efficiency (E)

Predominant State Reference

13 base pairs High (~0.8)
Compact, high-FRET

conformation
[15]

19 base pairs Mid (~0.5)
More extended, mid-

FRET conformation
[15]

Visualizations: Workflows and Applications
Diagram 1: General Experimental Workflow for smFRET
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Unbound Molecules

6. TIRF Microscopy
(561 nm Laser Excitation)
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Fluorescence Movie

8. Extract Intensity Traces
(Donor & Acceptor)

9. Calculate FRET Efficiency
E = I_A / (I_D + I_A)

10. Generate FRET Histograms
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Click to download full resolution via product page

Caption: Workflow for a single-molecule FRET (smFRET) experiment.
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Diagram 2: Probing Nucleosome Structure with Cy3.5
FRET

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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